Cas no 618900-48-4 (7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine)

7-(Bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound featuring a trityl-protected imidazo[4,5-b]pyridine core. The bromomethyl group at the 7-position provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The triphenylmethyl (trityl) group enhances stability and solubility, facilitating purification and handling. This compound is especially useful in nucleophilic substitution reactions and cross-coupling methodologies, enabling the construction of complex molecular architectures. Its well-defined reactivity profile and structural versatility make it a preferred choice for researchers in medicinal chemistry and materials science.
7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine structure
618900-48-4 structure
Product Name:7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine
CAS No:618900-48-4
MF:C26H20BrN3
MW:454.36110496521
MDL:MFCD16658590
CID:2092660
PubChem ID:85879348
Update Time:2025-08-05

7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine
    • 7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine
    • CS1791
    • 618900-48-4
    • CS-0454271
    • AKOS024462936
    • 7-(bromomethyl)-3-tritylimidazo[4,5-b]pyridine
    • MDL: MFCD16658590
    • Inchi: 1S/C26H20BrN3/c27-18-20-16-17-28-25-24(20)29-19-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19H,18H2
    • InChI Key: GHUHGSWXTMYGDQ-UHFFFAOYSA-N
    • SMILES: BrCC1=CC=NC2=C1N=CN2C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 453.08406g/mol
  • Monoisotopic Mass: 453.08406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 30.7Ų

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7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:618900-48-4)7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine
Order Number:A857544
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:07
Price ($):554.0
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Additional information on 7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine

7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine and Its Significance in Modern Pharmaceutical Research

7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine, with the CAS number 618900-48-4, represents a compound of considerable interest in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused imidazo[4,5-b]pyridine core, has garnered attention due to its structural versatility and potential applications in drug discovery. The presence of both bromomethyl and triphenylmethyl substituents makes it a valuable intermediate for synthesizing more complex pharmacophores, thereby facilitating the development of novel therapeutic agents.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its role in various biologically active molecules. Its aromatic system provides a stable framework that can be modified through functional group interconversions to achieve specific pharmacological properties. The bromomethyl group, in particular, offers a reactive handle for further derivatization via nucleophilic substitution reactions, enabling the introduction of diverse side chains or bioactive moieties. This reactivity is highly advantageous in constructing libraries of compounds for high-throughput screening (HTS) and identifying lead candidates for drug development.

The triphenylmethyl moiety contributes to the lipophilicity and steric bulk of the molecule, which can influence its solubility, permeability across biological membranes (P-gp), and overall pharmacokinetic profile. Such structural features are often critical in optimizing drug-like properties (ADMET) to ensure efficacy and safety. Recent advances in computational chemistry have allowed for the rational design of imidazo[4,5-b]pyridine derivatives by predicting their binding modes to target proteins. This has led to the identification of compounds with enhanced affinity and selectivity for enzymes and receptors involved in disease pathways.

In recent years, 7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine has been explored as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling cascades and are frequently dysregulated in cancer and inflammatory diseases. By modifying the substituents on the imidazo[4,5-b]pyridine core, researchers have been able to fine-tune the interaction with ATP-binding pockets of kinases such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors - TKIs). For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against JAK2 and FLT3 mutants, which are implicated in myeloproliferative neoplasms.

The utility of 7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine extends beyond kinase inhibition. Researchers have also investigated its potential as a scaffold for developing antiviral agents. The fused heterocyclic system mimics natural nucleobases, allowing it to interact with viral polymerases or integrases. For example, modifications at the 5-position of the imidazole ring have yielded compounds with inhibitory activity against herpesviruses and HIV reverse transcriptase. These findings highlight the broad applicability of imidazo[4,5-b]pyridines in addressing diverse therapeutic challenges.

The synthesis of 7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route begins with the condensation of an α-haloketone with an amidine derivative under basic conditions to form the imidazo[4,5-b]pyridine core. Subsequent bromination at the 7-position is achieved using N-bromosuccinimide (NBS) or brominating agents like Br₂/FeBr₃. The introduction of the triphenylmethyl group is commonly accomplished via Friedel-Crafts alkylation using triphenylmagnesium bromide or triphenylboron reagents under palladium catalysis.

The growing interest in this compound has spurred efforts to develop more efficient synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex heterocycles with high regioselectivity and yield. For instance, palladium-catalyzed Buchwald-Hartwig amination allows for the direct introduction of aryl groups at various positions within the imidazo[4,5-b]pyridine framework. Such advances not only streamline synthetic processes but also enable access to novel derivatives that might exhibit improved pharmacological profiles.

In conclusion, 7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine (CAS no. 618900-48-4) stands as a versatile building block in pharmaceutical research. Its unique structural features facilitate the development of biologically active molecules targeting key disease pathways such as kinases and viral enzymes. The continued exploration of this scaffold promises to yield innovative therapeutic agents that address unmet medical needs. As synthetic methodologies evolve and computational techniques become more sophisticated, compounds like this will remain at the forefront of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:618900-48-4)7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine
A857544
Purity:99%
Quantity:1g
Price ($):554.0
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